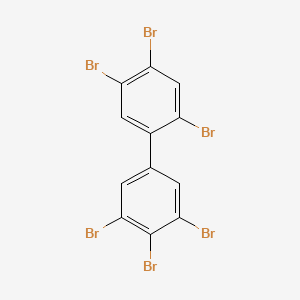

2,3',4,4',5,5'-Hexabromobiphenyl

Description

Properties

IUPAC Name |

1,2,3-tribromo-5-(2,4,5-tribromophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-7-4-9(15)8(14)3-6(7)5-1-10(16)12(18)11(17)2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBOTFDIPRGROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)C2=CC(=C(C=C2Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218116 | |

| Record name | 2,3',4,4'5,5'-Hexabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67888-99-7 | |

| Record name | 2,3′,4,4′,5,5′-Hexabromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67888-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4,4'5,5'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067888997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4'5,5'-Hexabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4',5,5'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2J4ULB9BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Comparison with Structurally Similar PBB Congeners

Structural and Receptor Binding Differences

The toxicity of PBBs correlates with bromine substitution patterns and molecular planarity. Key comparisons include:

| Congener | Bromine Substitution Pattern | Coplanarity | AhR Binding Affinity | TCDD Equivalency (TEQ) |

|---|---|---|---|---|

| BB-167 | 2,3',4,4',5,5' | Non-coplanar | Moderate | Low |

| BB-153 (2,2',4,4',5,5') | Fully ortho-substituted | Non-coplanar | Weak | Negligible |

| BB-169 (3,3',4,4',5,5') | Fully coplanar | Coplanar | Strong | High |

- BB-167 vs. BB-153: While both are non-coplanar, BB-167’s 3',4,4',5,5' substitutions allow partial interaction with AhR, leading to higher aryl hydrocarbon hydroxylase (AHH) induction compared to BB-153. BB-153, however, dominates environmental samples due to its prevalence in commercial mixtures .

- BB-167 vs. BB-169 : BB-169’s coplanar structure enables strong AhR binding, mimicking 2,3,7,8-TCDD’s mechanism. BB-169 is ~10× more toxic than BB-167 in rodent studies, causing severe thymic atrophy and hepatic porphyria .

Toxicokinetic and Metabolic Profiles

- Bioaccumulation : BB-153 and BB-167 exhibit similar lipid solubility (log Kow ~8.0), but BB-153 accumulates more in adipose tissue due to slower metabolism. In rats, BB-153 persists for >22 months post-exposure, while BB-167 is metabolized faster into hydroxylated derivatives .

- Its persistence is linked to delayed porphyrogenic effects in rats . BB-167 is metabolized via cytochrome P450 (CYP1A1/2) into reactive intermediates, enhancing oxidative stress and DNA adduct formation .

Environmental and Human Exposure

- Environmental Presence : BB-153 is the most detected PBB in human serum (median: 0.48 ng/g lipid weight) and landfill leachates due to its historical use in flame retardants. BB-167 is less frequently detected but poses higher toxicity risks at lower concentrations .

- Protein Binding : BB-153 binds preferentially to apolipoprotein B (APO-B) in plasma, while BB-167 associates with APO-A, influencing tissue distribution and elimination rates .

Toxicity Endpoints

| Parameter | BB-167 | BB-153 | BB-169 |

|---|---|---|---|

| LD50 (rat, oral) | 1,200 mg/kg | >10,000 mg/kg | 45 mg/kg |

| Hepatic Effects | Moderate porphyria | Delayed porphyria | Severe necrosis |

| Immunotoxicity | Thymic atrophy (moderate) | Mild lymphocyte depletion | Severe thymic atrophy |

| Endocrine Disruption | Thyroid hyperplasia | Minimal effects | Pituitary vacuolation |

- Thyroid Dysregulation : BB-167 induces follicular cell hyperplasia in rats at 10 mg/kg/day, whereas BB-153 requires higher doses (100 mg/kg/day) to elicit similar effects .

Preparation Methods

Friedel-Crafts Bromination

The primary method involves Friedel-Crafts alkylation , where biphenyl reacts with bromine in the presence of a Lewis acid catalyst (e.g., AlCl₃, AlBr₃, or Fe). This reaction is typically conducted in an anhydrous organic solvent (e.g., dichloromethane or carbon disulfide).

| Parameter | Optimal Conditions | Source |

|---|---|---|

| Catalyst | AlCl₃ (5–10 mol%) or Fe (powder) | |

| Solvent | Dichloromethane, carbon disulfide | |

| Temperature | 0–80°C | |

| Bromine Equivalents | 6 equivalents (for hexabromination) |

Mechanistic Insight :

Stepwise Bromination Strategy

To achieve the 2,3',4,4',5,5'-substitution pattern, a multi-stage approach is employed:

-

Initial Dibromination : Biphenyl undergoes para-dibromination at positions 4 and 4' using controlled bromine addition.

-

Meta Bromination : Subsequent bromination at positions 2, 3', and 5 on the first ring and position 5 on the second ring under optimized conditions.

Key Challenges :

-

Over-Bromination : Excess bromine or prolonged reaction times may lead to non-target isomers (e.g., 2,2',4,4',5,5'-hexabromobiphenyl).

-

By-Product Formation : Lower brominated intermediates (e.g., pentabromobiphenyls) may require chromatographic separation.

Industrial-Scale Production

Commercial synthesis of PBBs, including hexabromobiphenyls, historically used FireMaster BP-6 , a mixture containing 60–80% 2,2',4,4',5,5'-hexabromobiphenyl and smaller amounts of other isomers. While the exact protocol for 2,3',4,4',5,5'-Hexabromobiphenyl is proprietary, the process likely involves:

| Step | Description | Equipment |

|---|---|---|

| 1. Pre-Mixing | Biphenyl + catalyst + solvent | High-speed reactors |

| 2. Bromine Addition | Slow, controlled addition of Br₂ | Temperature-controlled reactors |

| 3. Purification | Crystallization, distillation, or chromatography | Rotary evaporators, HPLC columns |

Industrial Considerations :

-

Catalyst Optimization : Fe-based catalysts may reduce costs compared to AlCl₃.

-

Waste Management : Brominated by-products and solvents require strict disposal protocols due to toxicity.

Analytical Characterization

Post-synthesis, isomers are differentiated using advanced techniques:

Challenges and Limitations

-

Isomer Purity : Achieving >99% purity for this compound is challenging due to competing reaction pathways.

-

Environmental Impact : Residual brominated by-products persist in ecosystems, necessitating stringent controls.

-

Regulatory Restrictions : PBB production is banned in many countries, limiting modern industrial application.

Comparative Synthesis Data

Q & A

Q. What are the recommended analytical methods for quantifying 2,3',4,4',5,5'-hexabromobiphenyl in environmental or biological samples?

Gas chromatography with electron capture detection (GC/ECD) is widely used, with quantitation based on the dominant hexabromobiphenyl peak (e.g., 2,2',4,4',5,5'-hexabromobiphenyl in FireMaster standards). Calibration requires certified reference materials (e.g., 35 µg/mL in isooctane) to ensure precision . For complex matrices, coupling with mass spectrometry (GC-MS) improves specificity, particularly for distinguishing co-eluting polyhalogenated compounds .

Q. How is this compound distinguished from structurally similar polybrominated biphenyls (PBBs) in analytical workflows?

Structural differentiation relies on retention time alignment with certified standards and mass spectral fragmentation patterns. For example, this compound (PBB-167) is distinguished from 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153) via chromatographic separation using DB-5 or equivalent columns. Method validation must include checks for isomer-specific interferences .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Rat hepatoma cell lines (e.g., H4IIE) and primary hepatocytes are used to assess aryl hydrocarbon receptor (AhR) activation and cytochrome P450 induction. Dose-response studies typically range from 0.1–50 µM, with cytotoxicity evaluated via lactate dehydrogenase (LDH) leakage and mitochondrial activity assays (e.g., MTT) .

Advanced Research Questions

Q. What experimental designs are critical for evaluating the synergistic effects of this compound with other dioxin-like compounds?

Sequential exposure studies in rodent models (e.g., Sprague-Dawley rats) are employed to assess synergistic hepatocarcinogenesis. For example, initiating with diethylnitrosamine (DEN) followed by subchronic PBB exposure (10–50 mg/kg diet) reveals dose-dependent promotion of γ-glutamyl transpeptidase (GGT)-positive foci. Co-administration with 3,3',4,4',5,5'-hexabromobiphenyl exacerbates tumorigenicity, necessitating rigorous control groups to isolate compound-specific effects .

Q. How do metabolic stability and persistence of this compound influence its bioaccumulation in longitudinal studies?

This congener exhibits low metabolic turnover due to full bromination of the biphenyl ring. In vivo studies in rats show >90% recovery of the parent compound in feces after 72 hours, with minimal hydroxylated or debrominated metabolites detected via high-resolution mass spectrometry. Its log Kow (~7.2) predicts high adipose tissue affinity, requiring lipid-normalized concentration reporting in biomonitoring .

Q. What mechanisms underlie the contradictory findings on its mutagenic potential?

While this compound fails to induce mutations in Chinese hamster V79 cells (up to 100 µM), its tumor-promoting activity in rat liver is linked to non-genotoxic pathways, such as oxidative stress and disrupted gap junction intercellular communication (GJIC). Confounding factors include batch variability in commercial standards and species-specific metabolic differences .

Q. How can researchers address discrepancies in toxicity equivalency factor (TEF) assignments for this compound?

Current TEFs for dioxin-like PBBs are extrapolated from PCB data, but this compound’s weak AhR agonism (1–10% relative to TCDD) warrants congener-specific adjustment. Competitive receptor binding assays and CYP1A1/1B1 induction ratios in human cell lines provide evidence for revising TEFs .

Methodological Challenges & Contradictions

Q. Why do some studies report negligible carcinogenicity despite evidence of hepatic tumor promotion?

Discrepancies arise from exposure duration and endpoint selection. Subacute studies (≤6 months) may not capture latent tumorigenic effects, whereas 12–24 month bioassays reveal significant increases in hepatocellular adenomas. Additionally, contamination with higher-potency congeners (e.g., PBB-169) in early FireMaster mixtures complicates historical data interpretation .

Q. What quality control measures are essential for ensuring reproducibility in environmental monitoring?

Cross-laboratory validation using NIST-certified reference materials (e.g., SRM 1957) and inter-laboratory comparison studies are critical. Blanks must be analyzed to correct for background contamination, particularly in hexane-based extractions. Reporting limits should align with EU RoHS thresholds (e.g., 2 µg/mL for GC-ECD) .

Q. How does the lack of commercially available pure standards impact research on this congener?

Limited availability of this compound standards necessitates in-house synthesis or reliance on technical mixtures (e.g., FireMaster FF-1). Researchers must verify purity via NMR and GC-MS and disclose batch-specific congener profiles in publications to ensure data comparability .

Regulatory & Mechanistic Insights

Q. What evidence supports its classification as a potential endocrine disruptor?

In vitro assays show weak estrogen receptor (ER) binding (IC50 > 10 µM) and anti-androgenic activity in MDA-kb2 cells. However, in vivo studies report thyroid hormone disruption (T4 suppression) in rats at doses ≥1 mg/kg/day, mediated by UDP-glucuronosyltransferase induction .

Q. Why is this compound not included in the Stockholm Convention’s POPs list despite structural similarity to listed PBBs?

Insufficient epidemiological data on human exposure and ecotoxicological impacts hinder its inclusion. Current monitoring focuses on higher-abundance congeners like PBB-153, though environmental persistence (t½ > 5 years in sediment) justifies expanded surveillance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.